Propan-2-yl 2-phenylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-phenylquinoline-4-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-phenylquinoline-4-carboxylate typically involves the reaction of aniline, 2-nitrobenzaldehyde, and pyruvic acid through a series of steps including the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydroquinoline derivatives.
Scientific Research Applications
Biology: The compound has shown promise in antibacterial and antioxidant studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-phenylquinoline-4-carboxylate involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Known for its antibacterial activity.
3-Hydroxy-2-phenylquinoline-4-carboxylic acid: Exhibits antioxidant properties.
2-Substituted phenylquinoline-4-carboxylic acid derivatives: Studied for their HDAC inhibitory activity.
Uniqueness
Propan-2-yl 2-phenylquinoline-4-carboxylate stands out due to its unique ester functional group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
propan-2-yl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-13(2)22-19(21)16-12-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h3-13H,1-2H3 |
InChI Key |
CCCUORGZAVPROT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.